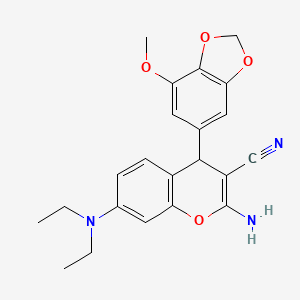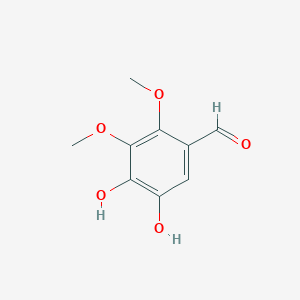
2-amino-7-(diethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include aromatic aldehydes, amines, and other organic intermediates. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as crystallization, distillation, or chromatography may be used to obtain the final product.
化学反応の分析
Types of Reactions
2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE include other chromene derivatives with different substituents. Examples include:
- 2-AMINO-4H-CHROMENE-3-CARBONITRILE
- 7-METHOXY-4H-CHROMENE-3-CARBONITRILE
- DIETHYLAMINO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other chromene derivatives.
特性
分子式 |
C22H23N3O4 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2-amino-7-(diethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H23N3O4/c1-4-25(5-2)14-6-7-15-17(10-14)29-22(24)16(11-23)20(15)13-8-18(26-3)21-19(9-13)27-12-28-21/h6-10,20H,4-5,12,24H2,1-3H3 |
InChIキー |
JFLPFZZKAULZBF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11467651.png)
![4-(butan-2-ylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11467658.png)

![methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11467668.png)
![methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11467687.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B11467688.png)
![5,7-Dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11467701.png)
![5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11467707.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](5-chlorothiophen-2-yl)methanone](/img/structure/B11467711.png)
![3-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11467716.png)
![5,7-dimethyl-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11467719.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11467722.png)
![3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11467729.png)
![2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11467731.png)
